molecular formula C22H30N2O2 B11637909 1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Cat. No.: B11637909
M. Wt: 354.5 g/mol
InChI Key: OGKCFJRQTWGFOQ-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-methylbenzylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring provides a distinct profile that sets it apart from other similar compounds.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C22H30N2O2/c1-4-26-22-15-19(9-10-21(22)25-3)16-23-11-13-24(14-12-23)17-20-8-6-5-7-18(20)2/h5-10,15H,4,11-14,16-17H2,1-3H3

InChI Key

OGKCFJRQTWGFOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C)OC

Origin of Product

United States

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